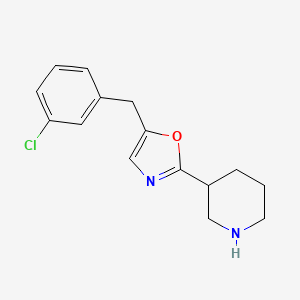

5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

Description

Properties

IUPAC Name |

5-[(3-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c16-13-5-1-3-11(7-13)8-14-10-18-15(19-14)12-4-2-6-17-9-12/h1,3,5,7,10,12,17H,2,4,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEBQJWKADOABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Benzyl Group: The benzyl group, substituted with a chlorine atom, is introduced via a nucleophilic substitution reaction.

Incorporation of the Piperidine Ring: The piperidine ring is attached through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

Anti-inflammatory Properties

Research indicates that 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole exhibits potential as a non-steroidal anti-inflammatory agent. It is believed to interact with key amino acids in proteins involved in inflammatory pathways, potentially inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical for the synthesis of pro-inflammatory mediators. The compound's lipophilicity, enhanced by the chlorobenzyl group, may improve its pharmacokinetic profile and efficacy.

Antimicrobial and Anticancer Activities

Compounds containing oxazole rings, including this compound, have been studied for their antimicrobial and anticancer properties. Preliminary studies suggest that this compound may exhibit inhibitory effects against various microbial strains and cancer cell lines, although further research is required to establish definitive therapeutic applications.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step reactions, often enhanced by microwave-assisted techniques to improve yields and reduce reaction times. The compound has several structural analogues that also exhibit biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole | Methoxy group instead of chloro | Potential anti-inflammatory effects |

| 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole | Similar structure with different halogen | Similar anti-inflammatory properties |

| 5-(Phenyl)-2-(piperidin-3-yl)oxazole | No halogen substituent | Varied biological activity |

These analogues exhibit varying degrees of biological activity based on their substituents and structural features, highlighting the importance of chemical modifications in enhancing therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

- A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models, suggesting its potential application in treating inflammatory diseases.

- Another investigation explored its antimicrobial efficacy against specific bacterial strains, revealing promising results that warrant further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Oxazole-Piperidine/Piperazine Moieties

5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile

- Structure : Oxazole substituted at position 5 with a 3-chlorobenzoyl-piperazinyl group and at position 2 with a furyl group.

- Key Features : The piperazine ring is acylated, enhancing rigidity and altering basicity compared to the piperidine in the target compound. The furyl group may engage in π-π stacking.

- Activity: No direct activity reported, but similar compounds target kinases or GPCRs due to their heteroaromatic and basic nitrogen motifs .

2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile

- Structure : Oxazole with a tolyl group at position 2 and a piperidine-sulfonyl group at position 3.

- Key Features : The sulfonyl group increases electronegativity and hydrogen-bonding capacity compared to the benzyl group in the target compound.

ADX47273 (mGlu5 Receptor Positive Allosteric Modulator)

Pharmacokinetic and Pharmacodynamic Considerations

Impact of Fluorination on Bioavailability

- Evidence : Fluorination of piperidine/piperazine analogs (e.g., in ) reduces basicity (pKa) and enhances oral absorption. For example, fluorinated indole-piperidine derivatives showed improved bioavailability due to decreased metabolic oxidation .

Role of Chlorobenzyl Substituents

Activity Comparison with Heterocyclic Kinase Inhibitors

Biological Activity

5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features an oxazole ring, a piperidine moiety, and a chlorobenzyl substituent. The structural attributes contribute to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Immunomodulatory Effects : The compound has shown potential in modulating immune responses. In vitro studies demonstrated its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and reduce TNF-α production in human blood cultures .

- Antimicrobial Activity : Preliminary screenings indicated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound's structure suggests it may interact with bacterial enzymes or membranes, leading to its antimicrobial properties .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against cancer cell lines. It exhibited significant activity against several tumor types, with IC50 values comparable to well-known chemotherapeutics .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Inhibition of Cytokine Production : The compound inhibits the production of pro-inflammatory cytokines, which is crucial in conditions like autoimmune diseases .

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, potentially through the activation of caspases and modulation of NF-κB signaling pathways .

- Enzyme Inhibition : The compound shows promise as an acetylcholinesterase inhibitor, which could have implications for neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

- Study A : A study investigated the immunosuppressive effects in an animal model, demonstrating a significant reduction in inflammatory markers following treatment with the compound. This suggests potential applications in transplant medicine or autoimmune disorders .

- Study B : In vitro assays on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also enhanced apoptosis rates compared to control groups. This positions it as a candidate for further development in cancer therapy .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole, and what key intermediates are involved?

- Methodological Answer : The synthesis of structurally related oxazole-piperidine hybrids often involves multi-step protocols. For example, oxazole cores can be synthesized via cyclization of chlorinated benzyl precursors with hydroxylamine derivatives under alkaline conditions, followed by coupling with piperidine derivatives using nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key intermediates may include 3-chlorobenzyl oxime derivatives (for oxazole ring formation) and N-protected piperidin-3-yl precursors to ensure regioselectivity. Reaction optimization (e.g., pH control during cyclization) is critical to minimize side products .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the oxazole ring’s substitution pattern and piperidine’s stereochemistry. For example, deshielded protons on the oxazole ring (δ 7.5–8.5 ppm) and coupling constants in the piperidine moiety can resolve chair vs. boat conformations .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns, especially for chlorine-containing fragments .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Retention time consistency under varied conditions helps identify impurities .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Chlorinated aromatic moieties may pose skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated solvents).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps. For example, ligand-free conditions may reduce costs but require higher temperatures (80–100°C) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxazole ring stability but may complicate purification. Switch to dichloromethane for acid-sensitive intermediates .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to detect side products (e.g., over-chlorination) and adjust reagent stoichiometry dynamically .

Q. How can contradictory data between computational predictions and experimental results (e.g., binding affinities) be resolved?

- Methodological Answer :

- Force Field Calibration : Re-parameterize molecular dynamics (MD) simulations using experimentally derived torsional angles (e.g., from X-ray crystallography) .

- Docking Validation : Cross-validate docking poses (e.g., AutoDock Vina) with mutagenesis studies or competitive binding assays. For example, discrepancies in piperidine orientation may arise from solvent effects not modeled in silico .

Q. What strategies are effective for studying the compound’s biological activity, particularly its interaction with target proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., GPCRs) on a sensor chip to measure binding kinetics (, ) in real time .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution, focusing on the chlorobenzyl group’s hydrophobic interactions with binding pockets .

- Metabolic Stability Assays : Use hepatic microsomes to assess oxidative degradation pathways, particularly at the piperidine nitrogen .

Q. How can researchers address solubility challenges in formulation for in vivo studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.